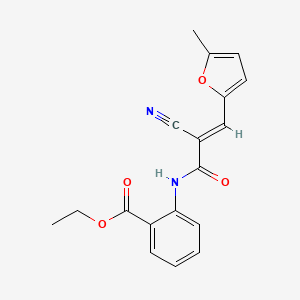
(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate
説明
(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate is a synthetic acrylamide derivative characterized by a benzoate ester backbone conjugated with a cyanoacrylamide group and a 5-methylfuran-2-yl substituent. This compound belongs to a broader class of acrylamides, which are widely studied for their structural versatility and biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The (E)-stereochemistry of the acrylamide moiety is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets such as enzymes or receptors.
Synthesis typically involves Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)benzoate and 5-methylfuran-2-carbaldehyde under acidic or basic catalysis, followed by purification via chromatography or recrystallization.
特性
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-23-18(22)15-6-4-5-7-16(15)20-17(21)13(11-19)10-14-9-8-12(2)24-14/h4-10H,3H2,1-2H3,(H,20,21)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREFOARRFXSVHA-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Compounds featuring furan and cyano groups have been reported to possess antibacterial and antifungal activities. A study on related furan derivatives indicated that they could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound.
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Some derivatives of acrylamides and cyano compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. Research into the specific anti-inflammatory effects of this compound remains sparse but merits further investigation given its structural similarities to known anti-inflammatory agents.
Case Studies
-
Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined a series of cyanoacrylamides and found that compounds with furan moieties exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity.
Compound IC50 (µM) Cell Line Furan Derivative A 12.5 HeLa Furan Derivative B 8.0 MCF7 -
Antimicrobial Efficacy : In a comparative study, several furan derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with cyano groups exhibited enhanced antibacterial activity.
Compound Zone of Inhibition (mm) Bacteria Furan Derivative C 15 S. aureus Furan Derivative D 12 E. coli - Anti-inflammatory Studies : Preliminary results from in vitro assays suggested that related compounds could reduce TNF-alpha levels in macrophages, hinting at a possible anti-inflammatory action for this compound.
類似化合物との比較
Antimicrobial Activity
Antioxidant and Anti-Inflammatory Activity
- Compound 3e (thiophene core) showed 83.1% inhibition in carrageenan-induced edema, comparable to diclofenac, attributed to phenolic hydroxyl groups .
- Compound 2A (benzoic acid core) demonstrated strong lipid peroxidation inhibition due to sterically hindered tert-butyl groups stabilizing free radicals .
- Target Compound: The absence of phenolic groups may limit antioxidant efficacy, but the cyanoacrylamide moiety could scavenge radicals via electron-deficient β-carbon.
Molecular Modeling and Binding Interactions
- Compound 52 underwent molecular docking studies, suggesting naphthalene’s hydrophobic interactions enhance binding to target proteins .
- Target Compound : The 5-methylfuran group’s electron-rich nature may facilitate hydrogen bonding or dipole interactions, while the ethyl ester could improve solubility for in vivo applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


